molecular formula C20H16ClNO3 B5411612 [2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

[2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

Cat. No.: B5411612
M. Wt: 353.8 g/mol
InChI Key: WLWVMRFXZHSNEE-VQHVLOKHSA-N
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Description

[2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is an organic compound with a complex structure that includes a quinoline moiety, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for research in cellular signaling and enzyme activity .

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of [2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13(23)25-20-17(21)11-14(12-19(20)24-2)7-9-16-10-8-15-5-3-4-6-18(15)22-16/h3-12H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWVMRFXZHSNEE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C=CC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Cl)/C=C/C2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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